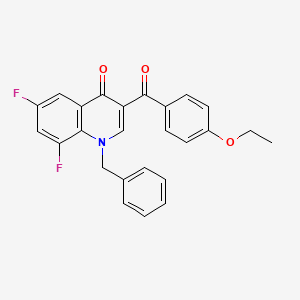

1-Benzyl-3-(4-ethoxybenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

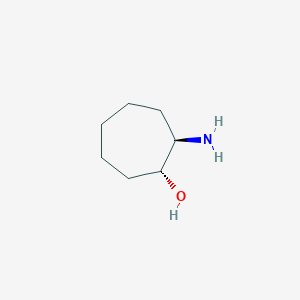

This compound is a quinolone derivative, which is a class of compounds that are widely studied for their biological activity. Quinolones are known for their antibacterial properties and are used as antibiotics . The benzyl and ethoxybenzoyl groups attached to the quinolone core could potentially modify its properties and biological activity.

Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, quinolones are known to undergo various reactions including substitutions at the benzylic position .Scientific Research Applications

Chemical Synthesis and Modification

In the realm of organic chemistry, compounds like 1-Benzyl-3-(4-ethoxybenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one serve as key intermediates or end products in the synthesis of complex molecules. For example, the synthesis of novel 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives using a one-pot C–C and C–N bond-forming strategy demonstrates the efficiency of modern synthetic methods in creating multifunctional molecules for potential applications in medicinal chemistry (Yadav, Vagh, & Jeong, 2020).

Photophysical Properties and Applications

Compounds with complex structures including quinolinone derivatives exhibit unique photophysical properties that can be harnessed in various applications, such as in the development of fluorescent markers or probes. The study of fluorescence quenching and enhancement by H-bonding interactions in nitrogen-containing fluorophores is an example of how these properties are investigated to understand the molecular interactions at play (Tamuly et al., 2006).

Heterocyclic Chemistry and Drug Design

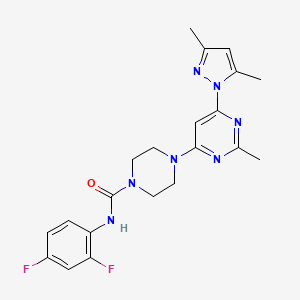

Heterocyclic compounds, which include quinolinones, are of significant interest in the development of new pharmaceuticals. The exploration of novel fused arylpyrimidinone-based allosteric modulators of the M1 muscarinic acetylcholine receptor shows the potential of such compounds in drug discovery and design, highlighting the relevance of complex quinolinones in medicinal chemistry (Mistry et al., 2016).

Green Chemistry and Sustainable Synthesis

The pursuit of eco-friendly and efficient synthetic routes is a vital aspect of modern chemical research. The development of green synthetic protocols, as seen in the synthesis of complex heterocyclic systems, emphasizes the importance of sustainability in chemical synthesis. This is exemplified by protocols that utilize recyclable Bronsted acidic ionic liquids for the synthesis of 1-substituted 1H-1,2,3,4-tetrazoles, benzazoles, and other ring systems, showcasing the integration of green chemistry principles in the synthesis of complex molecules (Aridoss & Laali, 2011).

Mechanism of Action

Properties

IUPAC Name |

1-benzyl-3-(4-ethoxybenzoyl)-6,8-difluoroquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19F2NO3/c1-2-31-19-10-8-17(9-11-19)24(29)21-15-28(14-16-6-4-3-5-7-16)23-20(25(21)30)12-18(26)13-22(23)27/h3-13,15H,2,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPIMUEVSXADSOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3F)F)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chlorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2764307.png)

![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2764309.png)

![2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2764314.png)

![4-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2764315.png)

![3-[[2-(4-Fluorophenoxy)-1-oxoethyl]amino]-2-benzofurancarboxylic acid ethyl ester](/img/structure/B2764319.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenylpropanamide](/img/structure/B2764329.png)